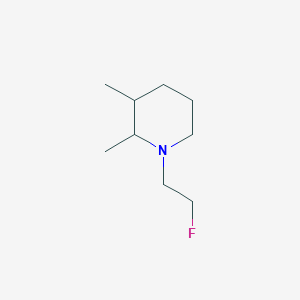![molecular formula C14H21BrO B13193074 {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 2,3-dimethylbutoxy group
Méthodes De Préparation
The synthesis of {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2,3-dimethylbutanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 2,3-dimethylbutoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar compounds to {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene include:
{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity.
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}toluene: Similar structure but with a toluene ring instead of a benzene ring. This compound may have different physical and chemical properties.
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}phenol: Similar structure but with a phenol group instead of a benzene ring. This compound may have different applications in chemistry and biology.
Propriétés
Formule moléculaire |
C14H21BrO |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
[2-(bromomethyl)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Clé InChI |
YAUHLKQQOLMDDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(COCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



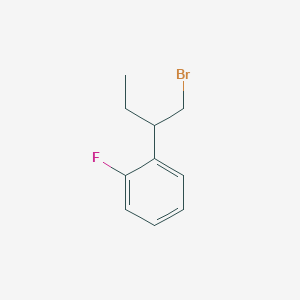
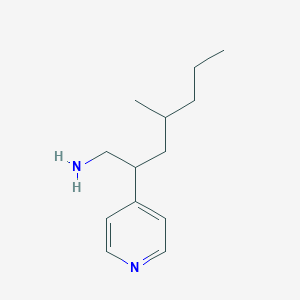
![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
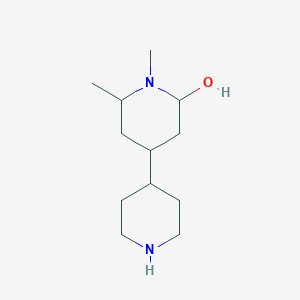


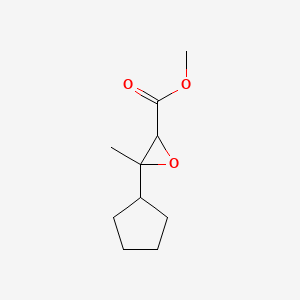
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
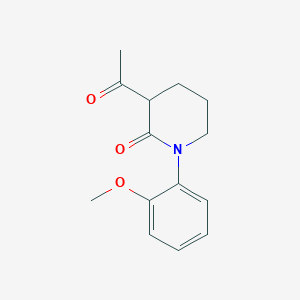
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
